MK-886

Description

MK-886 is an experimental inhibitor of leukotriene synthesis.

orally active leukotriene biosynthesis inhibito

Structure

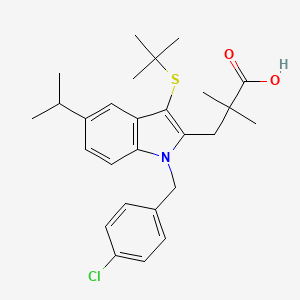

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAOVKBIIKRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041067 | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-82-7 | |

| Record name | MK 886 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118414-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118414827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-886 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-886 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080626SQ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MK-886 in the Inhibition of Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[1][2] The biosynthesis of leukotrienes is a complex process initiated by the enzyme 5-lipoxygenase (5-LOX).[3] A critical component of this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein that plays a pivotal role in presenting arachidonic acid to 5-LOX for its subsequent conversion to leukotriene A4 (LTA4).[1][4] MK-886 is a potent and specific inhibitor of leukotriene biosynthesis that has been instrumental in elucidating the function of FLAP and the intricacies of the leukotriene synthesis pathway.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on leukotriene synthesis not by directly targeting the 5-lipoxygenase enzyme, but by binding to the 5-lipoxygenase-activating protein (FLAP).[4][5] In resting cells, 5-LOX resides in the cytosol.[5] Upon cellular activation, there is an influx of calcium, which triggers the translocation of 5-LOX from the cytosol to the nuclear membrane.[5] At the nuclear membrane, 5-LOX associates with FLAP. FLAP's function is to bind arachidonic acid, released from the cell membrane by phospholipase A2, and facilitate its transfer to the active site of 5-LOX.[1]

This compound is a non-competitive inhibitor that binds with high affinity to a specific site on FLAP.[6] This binding event prevents the association of 5-LOX with the nuclear membrane, effectively blocking the initial and rate-limiting step in leukotriene biosynthesis.[5] By preventing the translocation and activation of 5-LOX, this compound inhibits the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[7] It is important to note that this compound does not inhibit the enzymatic activity of 5-LOX in cell-free systems, highlighting its specific action on the FLAP-dependent activation of the enzyme within an intact cellular environment.[4][5]

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

Figure 1: Signaling pathway of leukotriene synthesis and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type/System | Stimulus | Value | Reference |

| IC50 | Human Polymorphonuclear Leukocytes (PMNs) | A23187 | 2.5 nM | [8] |

| IC50 | A23187-stimulated neutrophils | A23187 | 10-14 nM | [7] |

| IC50 | A23187-stimulated blood eosinophils and monocytes | A23187 | 1-13 nM | [7] |

| IC50 | Human Whole Blood | A23187 | 1.1 µM | [6] |

| IC50 | FLAP binding | Cell-free assay | 30 nM | [6] |

Table 2: In Vivo Effects of this compound in Humans

| Study Population | This compound Dosage | Effect | Magnitude of Effect | Reference |

| Healthy Male Subjects | 500 mg single dose | Inhibition of LTB4 biosynthesis ex vivo | Max. 60% inhibition at 2 hours | [9] |

| Healthy Male Subjects | 250 mg every 8 hours (multiple doses) | Inhibition of LTB4 biosynthesis ex vivo | Max. 52% inhibition at 2 hours | [9] |

| Atopic Men | 500 mg and 250 mg oral doses | Inhibition of allergen-induced early asthmatic reaction (EAR) | 58.4% inhibition | [8][10] |

| Atopic Men | 500 mg and 250 mg oral doses | Inhibition of allergen-induced late asthmatic reaction (LAR) | 43.6% inhibition | [8][10] |

| Atopic Men | 500 mg and 250 mg oral doses | Inhibition of urinary LTE4 excretion during EAR | 51.5% inhibition | [10] |

| Atopic Men | 500 mg and 250 mg oral doses | Inhibition of urinary LTE4 excretion during LAR | Up to 80% inhibition | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell-Based Leukotriene Synthesis Assay

This assay is fundamental for determining the inhibitory potency of compounds like this compound in a cellular context.

Figure 2: General workflow for a cell-based leukotriene synthesis assay.

Detailed Methodology:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Pre-incubation with Inhibitor: Isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

-

Cellular Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187 (typically 1-5 µM), to the cell suspension.

-

Reaction Termination and Extraction: After a short incubation period (e.g., 5-10 minutes), the reaction is terminated by adding a cold organic solvent (e.g., methanol) and acidifying the mixture. The lipids, including leukotrienes, are then extracted using a solid-phase extraction column.

-

Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted samples are analyzed by RP-HPLC using a C18 column. The mobile phase typically consists of a gradient of methanol, water, and an acid (e.g., acetic acid or phosphoric acid) to achieve separation of the different 5-lipoxygenase products.

-

Quantification: The amounts of LTB4, its omega-oxidation products, and 5-hydroxyeicosatetraenoic acid (5-HETE) are quantified by UV detection at a specific wavelength (e.g., 270-280 nm) and comparison to known standards.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of leukotriene synthesis (IC50) is calculated from the dose-response curve.

FLAP Binding Assay

This assay directly measures the binding affinity of this compound to its molecular target, FLAP.

Detailed Methodology:

-

Membrane Preparation: Membranes containing FLAP are prepared from a suitable source, such as human leukocytes or cells engineered to overexpress FLAP.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to FLAP, such as [3H]this compound or a similar high-affinity FLAP inhibitor.

-

Competition Binding: To determine the binding affinity of unlabeled this compound, competition binding experiments are performed. The membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Off-Target Effects and Other Considerations

While this compound is a highly specific inhibitor of FLAP, some studies have reported potential off-target effects at higher concentrations. These include the inhibition of cyclooxygenase-1 (COX-1) with an IC50 of 8 µM and interference with DNA polymerase activity.[11][12] Additionally, some research suggests that this compound can induce apoptosis independently of FLAP, particularly at concentrations significantly higher than those required for leukotriene synthesis inhibition.[13][14] These findings underscore the importance of using this compound at appropriate concentrations to ensure its specific action on the FLAP-mediated leukotriene pathway in experimental settings.

Conclusion

This compound has been an invaluable pharmacological tool for dissecting the molecular mechanisms of leukotriene synthesis. Its specific and potent inhibition of FLAP has not only solidified the critical role of this protein in the 5-lipoxygenase pathway but has also paved the way for the development of novel anti-inflammatory therapies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the leukotriene pathway in inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory effects of this compound on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Biochemical activity, pharmacokinetics, and tolerability of this compound, a leukotriene biosynthesis inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral leukotriene inhibitor (this compound) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]

The FLAP Inhibitor MK-886: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-886, also known as L-663,536, is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[3][4][5] This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Chemical Properties

This compound was identified as a novel, orally active leukotriene biosynthesis inhibitor.[6] It belongs to a class of indole-derived compounds and was instrumental in the discovery and characterization of FLAP.[7][8] Unlike direct 5-lipoxygenase (5-LOX) inhibitors, this compound shows no activity in cell-free 5-LOX assays, indicating a unique mechanism of action targeting a component upstream of the enzyme itself.[9]

Chemical Identity

| Property | Value |

| IUPAC Name | 3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid |

| Other Names | L-663,536 |

| CAS Number | 118414-82-7 |

| Chemical Formula | C₂₇H₃₄ClNO₂S |

| Molar Mass | 472.083 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Purity | ≥98% (HPLC) |

Mechanism of Action

This compound exerts its inhibitory effect on leukotriene biosynthesis by binding to the 5-lipoxygenase-activating protein (FLAP).[1][10] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, the initial and rate-limiting enzyme in the leukotriene synthesis pathway.[4][7][10] In activated leukocytes, both 5-LOX and FLAP are essential for the conversion of arachidonic acid into leukotriene A₄ (LTA₄), the precursor to all other leukotrienes.[7][11][12]

The mechanism of action of this compound involves the following key steps:

-

Binding to FLAP: this compound selectively binds to FLAP.[10]

-

Inhibition of 5-LOX Translocation: By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, a critical activation step for the enzyme.[9]

-

Blockade of Leukotriene Synthesis: The inhibition of the 5-LOX/FLAP interaction effectively blocks the synthesis of pro-inflammatory leukotrienes.[7][9]

Quantitative Data: Inhibitory Activity

The potency of this compound has been quantified in various in vitro and ex vivo systems. The following table summarizes key inhibitory concentration (IC₅₀) values.

| Assay System | Parameter Measured | IC₅₀ Value |

| Photoaffinity Labelling | Inhibition of [¹²⁵I]-L-691,678 binding to FLAP | 30 nM |

| Intact Human Polymorphonuclear Leukocytes | Inhibition of leukotriene biosynthesis | 3 nM[2] |

| Human Whole Blood | Inhibition of leukotriene biosynthesis | 1.1 µM[2] |

| Isolated Cyclooxygenase-1 (COX-1) | Inhibition of COX-1 activity | 8 µM[13] |

| Washed Human Platelets (from exogenous arachidonic acid) | Inhibition of COX-1-derived products | 13-15 µM[13] |

| Isolated Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 activity | 58 µM[13] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Antagonist activity | 0.5-1 µM |

Experimental Protocols

Inhibition of Leukotriene B₄ (LTB₄) Biosynthesis in Human Whole Blood (Ex Vivo)

This protocol describes a common method to assess the activity of FLAP inhibitors like this compound.

Objective: To measure the dose-dependent inhibition of LTB₄ synthesis in human whole blood stimulated with a calcium ionophore.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

This compound stock solution (in DMSO).

-

Calcium Ionophore A23187 stock solution (in DMSO).

-

Phosphate Buffered Saline (PBS).

-

Methanol (for quenching the reaction).

-

Internal standard (e.g., LTB₄-d₄).

-

Enzyme immunoassay (EIA) kit for LTB₄ or LC-MS/MS system.

Procedure:

-

Blood Aliquoting: Aliquot 1 mL of whole blood into microcentrifuge tubes.

-

Inhibitor Incubation: Add various concentrations of this compound (or vehicle control - DMSO) to the blood samples. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a final concentration of 10-50 µM A23187 to each tube.

-

Incubation: Incubate the samples for 15-30 minutes at 37°C.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

LTB₄ Quantification: Collect the supernatant and quantify the LTB₄ concentration using a validated LTB₄ EIA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTB₄ synthesis for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

5-Lipoxygenase Translocation Assay in Intact Leukocytes

This protocol outlines a method to visualize or quantify the effect of this compound on the cellular localization of 5-LOX.

Objective: To determine if this compound prevents the translocation of 5-LOX from the cytosol to the nuclear membrane upon cell stimulation.

Materials:

-

Isolated human polymorphonuclear leukocytes (PMNs).

-

This compound stock solution (in DMSO).

-

Calcium Ionophore A23187 stock solution (in DMSO).

-

Cell culture medium (e.g., RPMI 1640).

-

Subcellular fractionation buffer kit.

-

Primary antibody against 5-lipoxygenase.

-

Secondary antibody conjugated to a fluorescent dye or HRP for Western blotting.

-

Fluorescence microscope or Western blotting equipment.

Procedure:

-

Cell Treatment: Pre-incubate isolated PMNs with this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Cell Stimulation: Stimulate the cells with A23187 (e.g., 1-5 µM) for 5-10 minutes at 37°C. A non-stimulated control should be included.

-

Subcellular Fractionation:

-

Harvest the cells and wash with cold PBS.

-

Perform subcellular fractionation according to the kit manufacturer's instructions to separate the cytosolic and nuclear/membrane fractions.

-

-

Analysis by Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and nuclear/membrane fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-5-LOX antibody, followed by the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the relative amount of 5-LOX in each fraction.

-

-

Analysis by Immunofluorescence Microscopy:

-

Fix and permeabilize the treated and stimulated cells on coverslips.

-

Incubate with the primary anti-5-LOX antibody, followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of 5-LOX using a fluorescence microscope.

-

Visualizations

Leukotriene Biosynthesis Pathway and Inhibition by this compound

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental Workflow for Characterizing FLAP Inhibitors

Caption: General experimental workflow for the characterization of FLAP inhibitors like this compound.

Other Biological Activities

While this compound is primarily known as a FLAP inhibitor, research has revealed other biological activities, which should be considered when using it as a pharmacological tool.

-

PPARα Antagonism: this compound acts as a non-competitive antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[2]

-

Induction of Apoptosis: Several studies have shown that this compound can induce apoptosis in various cancer cell lines.[1] This effect may be independent of its role in FLAP inhibition, as it occurs in cells lacking FLAP and at concentrations higher than those required to inhibit leukotriene synthesis.[1][14][15][16][17][18][19]

-

Inhibition of Cyclooxygenases: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and, to a lesser extent, cyclooxygenase-2 (COX-2).[10][13] This can affect the production of prostaglandins and thromboxanes.

-

Inhibition of DNA Polymerase: this compound has been identified as an inhibitor of human Y-family DNA polymerases.[18][20]

Conclusion

This compound is a seminal compound in the study of leukotriene biosynthesis and the function of FLAP. Its high potency and specific mechanism of action have made it an invaluable tool for researchers investigating the role of leukotrienes in health and disease. However, its off-target effects, particularly at higher concentrations, necessitate careful experimental design and data interpretation. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with this compound and other FLAP inhibitors.

References

- 1. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionophore A23187-induced leukotriene biosynthesis in equine granulocytes-neutrophils, but not eosinophils require exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Release of leukotrienes, induced by the Ca++ ionophore A23187, from human lung parenchyma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Calcium-ionophore stimulated release of leukotriene C4-like immunoreactive material from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and chronic suppression of leukotriene B4 synthesis ex vivo in neutrophils from patients with rheumatoid arthritis beginning treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of leukotriene B4 generation by ex-vivo neutrophils isolated from asthma patients on dietary supplementation with gammalinolenic acid-containing borage oil: possible implication in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biosciencepharma.com [biosciencepharma.com]

- 17. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

The Role of MK-886 in Modulating 5-Lipoxygenase Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MK-886, a potent and specific inhibitor of leukotriene biosynthesis. The primary focus is on its effect on the translocation of 5-lipoxygenase (5-LOX), a pivotal event in the cellular synthesis of leukotrienes, which are key mediators of inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the 5-Lipoxygenase Pathway and this compound

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the production of leukotrienes from arachidonic acid (AA).[1][2] In resting cells, 5-LOX is predominantly localized in the cytoplasm or the nucleus.[3][4] Upon cellular activation by various stimuli, which leads to an increase in intracellular calcium levels, 5-LOX translocates to the nuclear envelope.[3][5][6] This translocation is a prerequisite for its interaction with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[3][7][8] FLAP binds to arachidonic acid and presents it to 5-LOX, thereby facilitating the synthesis of the unstable intermediate leukotriene A4 (LTA4).[2][3] LTA4 is subsequently converted to other biologically active leukotrienes.[1]

This compound is a potent and specific inhibitor of leukotriene biosynthesis that acts by targeting FLAP.[5][9][10] Unlike direct 5-LOX inhibitors, this compound does not affect the enzymatic activity of 5-LOX in cell-free systems.[5][9][11] Instead, its mechanism of action is to bind to FLAP and prevent the essential translocation and association of 5-LOX with the nuclear membrane.[5][10] This blockade of 5-LOX translocation effectively inhibits the subsequent synthesis of leukotrienes in intact cells.[5][11]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key data on its inhibitory concentrations (IC50) for FLAP binding and leukotriene biosynthesis, as well as its effects observed in specific experimental models.

| Parameter | Value | System | Reference |

| IC50 for FLAP Binding | 30 nM | Not specified | [12][13] |

| IC50 for Leukotriene Biosynthesis | 3 nM | Intact leukocytes | [13] |

| IC50 for Leukotriene Biosynthesis | 1.1 µM | Human whole blood | [13] |

| Inhibition of LTB4 formation | IC50 of 20 nM | Ionophore-stimulated cells | [12] |

Table 1: Inhibitory Potency of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Ionophore-challenged human leukocytes | Not specified | Prevention and reversal of 5-LOX membrane translocation | [5] |

| L-NAME-treated rats (in vitro) | 10 µM | Reduction of noradrenaline-induced contractions in aortic rings | [14] |

| L-NAME-treated rats (in vivo) | 0.1 mg/ml in drinking water | Prevention of L-NAME-induced increase in blood pressure | [15] |

| Allergen-challenged atopic men | 500 mg and 250 mg oral doses | 58.4% inhibition of early asthmatic reaction (EAR) and 43.6% inhibition of late asthmatic reaction (LAR) | [16] |

| HEK293 cells expressing 5-LOX and FLAP | 30 nM | Inhibition of 5-LOX product formation | [17] |

Table 2: Effects of this compound in Various Experimental Systems

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effect of this compound on 5-lipoxygenase translocation and activity.

Assessment of 5-Lipoxygenase Translocation by Cell Fractionation and Immunoblotting

This protocol is a standard method to determine the subcellular localization of 5-LOX and its redistribution upon cell stimulation and treatment with this compound.[4]

Protocol:

-

Cell Culture and Treatment: Culture relevant cells (e.g., human polymorphonuclear leukocytes (PMNs), rat basophilic leukemia (RBL) cells) to the desired density. Treat the cells with this compound or a vehicle control for a specified time before stimulation.

-

Cell Stimulation: Induce 5-LOX translocation by stimulating the cells with a calcium ionophore such as A23187 for a defined period.[4]

-

Cell Lysis and Fractionation:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Disrupt the cells using a Dounce homogenizer or by sonication.

-

Separate the nuclear and cytosolic fractions by centrifugation. A low-speed centrifugation (e.g., 500 x g) pellets the nuclei, and a subsequent high-speed centrifugation (e.g., 100,000 x g) of the supernatant yields the cytosolic fraction (supernatant) and the microsomal/membrane fraction (pellet).

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).

-

Immunoblotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for 5-LOX.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analyze the band intensities to quantify the amount of 5-LOX in each subcellular fraction.

-

Visualization of 5-Lipoxygenase Translocation by Immunofluorescence Microscopy

This method allows for the direct visualization of 5-LOX localization within the cell.[7][18]

Protocol:

-

Cell Seeding and Treatment: Seed cells onto glass coverslips in a culture plate. Treat the cells with this compound or vehicle, followed by stimulation with a calcium ionophore.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 5% normal goat serum).

-

Incubate the cells with a primary antibody against 5-LOX overnight at 4°C.

-

For co-localization studies, simultaneously incubate with a primary antibody against a nuclear membrane marker like FLAP or lamin B.[7]

-

Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular distribution of the fluorescent signals to determine the localization of 5-LOX.

-

Measurement of 5-Lipoxygenase Activity in Intact Cells

This assay quantifies the production of leukotrienes and other 5-LOX products to assess the inhibitory effect of this compound.[19][20]

Protocol:

-

Cell Preparation and Treatment: Prepare a suspension of cells (e.g., leukocytes) and pre-incubate with various concentrations of this compound or vehicle.

-

Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to initiate 5-LOX activity.

-

Extraction of Lipids:

-

Stop the reaction by adding a solvent like methanol or ethanol.

-

Acidify the sample to protonate the lipid mediators.

-

Extract the lipids using a solid-phase extraction (SPE) column or liquid-liquid extraction with a solvent like ethyl acetate.

-

-

Quantification by HPLC or LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Separate the 5-LOX products (e.g., LTB4, 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the products by comparing their peak areas to those of known standards.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular interactions and experimental processes described in this guide.

Figure 1: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Figure 2: A generalized experimental workflow for studying 5-LOX translocation.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-lipoxygenase pathway and holds therapeutic potential as an anti-inflammatory agent. Its well-defined mechanism of action, which involves the inhibition of 5-LOX translocation through binding to FLAP, provides a clear rationale for its effects on leukotriene synthesis. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of inflammation and lipid mediator signaling. Further investigation into the precise molecular interactions between this compound, FLAP, and 5-LOX will continue to enhance our understanding of this critical inflammatory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Translocation and leukotriene synthetic capacity of nuclear 5-lipoxygenase in rat basophilic leukemia cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of leukotriene synthesis with this compound prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of leukotriene synthesis with this compound prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral leukotriene inhibitor (this compound) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Beyond FLAP: An In-depth Technical Guide to the Cellular Targets of MK-886

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is a widely utilized investigational drug, renowned for its potent inhibition of the 5-lipoxygenase-activating protein (FLAP). This action effectively blocks the biosynthesis of leukotrienes, key mediators of inflammation. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond FLAP, encompassing a range of "off-target" interactions that are critical for researchers and drug developers to understand. These alternative cellular targets can contribute to the compound's overall biological effects, potentially leading to both therapeutic benefits and unforeseen side effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond FLAP, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Off-Target Profile of this compound: A Quantitative Overview

The interaction of this compound with various cellular components has been quantified in numerous studies. The following table summarizes the key quantitative data, providing a comparative look at the compound's potency against its non-FLAP targets.

| Target | Assay Type | Cell/System | IC50 / Effect | Reference |

| Cyclooxygenase-1 (COX-1) | Isolated Enzyme Assay | Purified Ovine COX-1 | 8 µM | [1] |

| Washed Human Platelets (Collagen-induced) | Human Platelets | 13-15 µM | [1] | |

| Washed Human Platelets (Arachidonic Acid-induced) | Human Platelets | 13-15 µM | [1] | |

| Cyclooxygenase-2 (COX-2) | Isolated Enzyme Assay | Purified Human Recombinant COX-2 | 58 µM | [1] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Reporter Gene Assay | CV-1, 308, A549 cells | ~80% inhibition at 10-20 µM | [2][3] |

| Reporter Gene Assay | COS-1 cells | Inhibition of Wy14,643 activation | [4] | |

| Human DNA Polymerase κ (hpol κ) | Primer Extension Assay | Recombinant hpol κ | 63.8 ± 1.7 µM | [5] |

| Human DNA Polymerase ι (hpol ι) | Primer Extension Assay | Recombinant hpol ι | 15.1 ± 2.1 µM (full-length) | [5] |

| 8.2 ± 0.6 µM (truncated) | [5] | |||

| B-family DNA Polymerase (Dpo1) | Primer Extension Assay | Recombinant Dpo1 | 59.8 ± 18.5 µM | [5] |

| FLAP-Independent Apoptosis | Apoptosis Induction | WSU cells (FLAP-negative) | Apoptosis induced | [6][7] |

Key Non-FLAP Cellular Targets and Signaling Pathways

Cyclooxygenase-1 (COX-1) Inhibition and the Arachidonic Acid Pathway

This compound directly inhibits COX-1, an enzyme that, like the 5-lipoxygenase pathway, metabolizes arachidonic acid. This inhibition diverts arachidonic acid away from the production of prostaglandins and thromboxanes. The preferential inhibition of COX-1 over COX-2 is a notable feature of this compound's off-target activity.[1]

Peroxisome Proliferator-Activated Receptor α (PPARα) Antagonism

This compound acts as a non-competitive antagonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2][3] By inhibiting PPARα, this compound can prevent the conformational change required for the formation of an active transcriptional complex, thereby modulating the expression of PPARα target genes.

Inhibition of DNA Polymerases

This compound has been shown to inhibit the activity of several DNA polymerases, including members of the Y-family (hpol κ and hpol ι) and the B-family (Dpo1).[5] The inhibition appears to be of a mixed nature. This interaction suggests a potential role for this compound in processes involving DNA replication and repair, which could be relevant in the context of cancer research.

FLAP-Independent Apoptosis

A significant finding is that this compound can induce apoptosis in cells that do not express FLAP, indicating a mechanism of action independent of its primary target.[6][7] While the precise signaling cascade is still under investigation, it is suggested that this effect may be related to the induction of oxidative stress.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the off-target effects of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

COX-1 Inhibition Assay in Washed Human Platelets

Objective: To determine the inhibitory effect of this compound on COX-1 activity by measuring platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, aspirin-free donors

-

Acid-citrate-dextrose (ACD) solution

-

Prostacyclin (PGI2)

-

Tyrode's buffer

-

Collagen or Arachidonic Acid (agonist)

-

This compound stock solution (in DMSO)

-

Platelet aggregometer

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into tubes containing ACD.

-

Centrifuge at 150 x g for 15 minutes at room temperature to obtain PRP.

-

-

Platelet Washing:

-

Add PGI2 to the PRP to prevent platelet activation.

-

Centrifuge at 800 x g for 10 minutes.

-

Resuspend the platelet pellet in Tyrode's buffer.

-

Repeat the wash step.

-

Resuspend the final platelet pellet in Tyrode's buffer and adjust the platelet count.

-

-

Platelet Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 10 minutes).

-

Add the agonist (collagen or arachidonic acid) to induce aggregation.

-

Monitor the change in light transmission using a platelet aggregometer for a set period.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.

-

PPARα Reporter Gene Assay

Objective: To assess the antagonistic activity of this compound on PPARα-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., CV-1, COS-1, HepG2)

-

PPARα expression vector

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

PPARα agonist (e.g., Wy-14,643)

-

This compound stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After transfection, treat the cells with the PPARα agonist in the presence or absence of various concentrations of this compound. Include a vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity by this compound.

-

Determine the IC50 value if a dose-response curve is generated.

-

DNA Polymerase Inhibition Assay (Primer Extension Assay)

Objective: To measure the inhibitory effect of this compound on the activity of a specific DNA polymerase.

Materials:

-

Purified recombinant DNA polymerase

-

Oligonucleotide primer and template

-

dNTPs

-

Reaction buffer specific for the polymerase

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., formamide with EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Method for detection (e.g., fluorescently labeled primer and a gel imager)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, primer/template DNA, and the DNA polymerase.

-

Add this compound at various concentrations (or vehicle control) and pre-incubate with the enzyme and DNA.

-

-

Initiation and Termination:

-

Initiate the reaction by adding dNTPs.

-

Allow the reaction to proceed for a specific time at the optimal temperature for the polymerase.

-

Terminate the reaction by adding the quenching solution.

-

-

Product Analysis:

-

Denature the samples and separate the products by denaturing PAGE.

-

Visualize and quantify the amount of extended primer using a suitable detection method.

-

-

Data Analysis:

-

Calculate the percentage of polymerase activity inhibition for each this compound concentration.

-

Determine the IC50 value from a dose-response curve.

-

For mechanistic studies, perform kinetic analyses by varying the concentrations of the substrate (dNTPs or DNA) in the presence of the inhibitor.

-

Conclusion

The off-target activities of this compound are an essential consideration for any research or drug development program utilizing this compound. Its interactions with COX-1, PPARα, and DNA polymerases, as well as its ability to induce apoptosis through a FLAP-independent mechanism, contribute to its complex pharmacological profile. The data and protocols presented in this guide are intended to provide researchers with a comprehensive understanding of these non-FLAP targets, enabling more informed experimental design and interpretation of results. A thorough characterization of these off-target effects is crucial for the safe and effective therapeutic application of this compound and its analogs.

References

- 1. [PDF] Techniques used to study the DNA polymerase reaction pathway. | Semantic Scholar [semanticscholar.org]

- 2. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

MK-886 Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is a well-characterized inhibitor of 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. While its anti-inflammatory properties are well-documented, a growing body of evidence demonstrates that this compound can induce apoptosis in a variety of cancer cell lines. This pro-apoptotic activity often occurs at micromolar concentrations, significantly higher than those required for FLAP inhibition, suggesting mechanisms of action independent of the leukotriene pathway.[1][2] This guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to this compound-induced apoptosis in cancer cells.

Core Mechanisms and Signaling Pathways

This compound triggers apoptosis through a multi-faceted approach, engaging several key signaling cascades within cancer cells. The primary mechanisms identified include the modulation of the Bcl-2 family of proteins, activation of caspase cascades, and sensitization to extrinsic apoptotic signals.

Intrinsic Apoptotic Pathway

This compound significantly impacts the intrinsic or mitochondrial pathway of apoptosis. This is primarily achieved by altering the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. In several cancer cell lines, including malignant glioma, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Furthermore, this compound has been shown to directly target mitochondria, promoting the opening of the mitochondrial permeability transition pore (mPTP). This effect can lead to a decrease in mitochondrial membrane potential, further contributing to the release of pro-apoptotic factors.[4]

Caption: Intrinsic apoptotic pathway activated by this compound.

Extrinsic Apoptotic Pathway and TRAIL Sensitization

This compound can also enhance the sensitivity of cancer cells to the extrinsic apoptotic pathway, particularly to TNF-related apoptosis-inducing ligand (TRAIL). In malignant glioma cells, this compound upregulates the expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[5][6] This upregulation is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[5] By increasing the cell surface population of DR5, this compound lowers the threshold for TRAIL-induced apoptosis, making it a potential combination therapy agent for TRAIL-resistant cancers.

Caption: this compound sensitization to TRAIL-induced apoptosis.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the available quantitative data on the concentrations of this compound used to induce apoptosis and its effects on cell viability and key apoptotic markers in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay | Reference |

| PC3 | Prostate Cancer | 60 | Not Specified | Cell Viability | [4][7] |

| HL-60 | Acute Myeloid Leukemia | Not Specified | Not Specified | Proliferation Inhibition | [8] |

| U-87MG | Malignant Glioma | Not Specified | Not Specified | Proliferation Inhibition | [1] |

| A172 | Malignant Glioma | Not Specified | Not Specified | Proliferation Inhibition | [1] |

| Cell Line | Cancer Type | This compound Conc. (µM) | Time (h) | Effect | Reference |

| U-87MG | Malignant Glioma | 20 | 24 | Activation of Caspase-3, -8, -9 | [5] |

| A172 | Malignant Glioma | Dose-dependent | Not Specified | Decreased Bcl-2, Increased Bax | [1] |

| U937 | Human Monoblastoid | 10 | 8 | 4-fold increase in intracellular Ca2+ | [9][10] |

| HL-60 | Acute Myeloid Leukemia | Dose-dependent | Not Specified | Upregulation of BAX, activation of caspase-3, decrease in Bcl2 | [11] |

| Caco-2 | Colon Cancer | 10 | Not Specified | Decreased Bcl-2, Increased Bax (in combination with celecoxib) | [3] |

| HT29 | Colon Cancer | 10 | Not Specified | Decreased Bcl-2, Increased Bax (in combination with celecoxib) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound-induced apoptosis. Below are protocols for key experimental assays, adapted for this specific application.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 60 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

-

For suspension cells, collect by centrifugation.

-

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Workflow:

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis of Bcl-2 Family Proteins

This method is used to quantify the changes in the expression of pro- and anti-apoptotic proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

Materials:

-

Treated and untreated cells

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

96-well plate

-

Plate reader

Procedure:

-

Cell Lysis: Lyse treated and untreated cells according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, mix equal amounts of protein lysate with the caspase-3 substrate and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance (colorimetric) or fluorescence at the appropriate wavelength.

-

Analysis: Calculate the fold-change in caspase activity relative to the untreated control.

Conclusion

This compound demonstrates significant pro-apoptotic activity in a range of cancer cell lines through mechanisms that extend beyond its function as a FLAP inhibitor. Its ability to modulate the intrinsic apoptotic pathway by altering the Bax/Bcl-2 ratio and to sensitize cells to extrinsic signals like TRAIL highlights its potential as an anti-cancer agent, either alone or in combination therapies. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of this compound in oncology. Further research is warranted to fully elucidate the quantitative aspects of its apoptotic induction across a broader spectrum of cancers and to optimize its application in preclinical and clinical settings.

References

- 1. MK886-induced apoptosis depends on the 5-LO expression level in human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species and Redox-induced Programmed Cell Death Due to MK 886: Cells (“Soil”) “Trump” Agent (“Seed”) | In Vivo [iv.iiarjournals.org]

- 3. Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxygenase inhibitor MK886 potentiates TRAIL-induced apoptosis through CHOP- and p38 MAPK-mediated up-regulation of death receptor 5 in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on Ca2+ level and viability in PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo inhibitor of 5-lipoxygenase, MK886, at micromolar concentration induces apoptosis in U937 and CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MK886 inhibits the proliferation of HL-60 leukemia cells by suppressing the expression of mPGES-1 and reducing prostaglandin E2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-886 in Atherosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular disease worldwide. The inflammatory processes within atherosclerotic plaques are complex, involving a multitude of cell types and signaling molecules. Among these, leukotrienes, potent lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, have emerged as significant contributors to atherogenesis.[1][2] MK-886, a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), has been a pivotal pharmacological tool in elucidating the role of this pathway in atherosclerosis.[3][4] This technical guide provides an in-depth overview of the role of this compound in atherosclerosis research, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its effect by binding to FLAP, an integral membrane protein essential for the activation of 5-lipoxygenase.[5] By inhibiting FLAP, this compound prevents the translocation of 5-LO to the nuclear membrane, a critical step for its interaction with its substrate, arachidonic acid.[4][6] This ultimately blocks the synthesis of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in various pro-inflammatory and atherogenic processes.[1][7]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in inhibiting leukotriene synthesis.

In Vivo Studies: Effects of this compound on Atherosclerosis

The in vivo effects of this compound on atherosclerosis have been investigated primarily in mouse models, yielding both promising and conflicting results. These studies are crucial for understanding the potential therapeutic implications of FLAP inhibition.

Reduction of Atherosclerosis in apoE/LDLR-Double Knockout Mice

One key study demonstrated that oral administration of this compound significantly reduced the development of atherosclerosis in apolipoprotein E (apoE) and low-density lipoprotein receptor (LDLR) double knockout (DKO) mice fed a Western diet.[3][4]

Table 1: Effect of this compound on Atherosclerotic Lesion Size in apoE/LDLR-DKO Mice [3][4]

| Measurement Method | Control Group (Western Diet) | This compound Treated Group (Western Diet + this compound) | Percentage Reduction | P-value |

| En Face Aortic Lesion Area | 25.15 ± 2.9% | 11.16 ± 0.7% | 55.6% | < 0.05 |

| Aortic Root Lesion Area (μm²) | 455,494 ± 29,564 | 263,042 ± 20,736 | 42.3% | < 0.05 |

Furthermore, this study suggested that this compound treatment may enhance plaque stability by altering its composition.[3][4]

Table 2: Effect of this compound on Plaque Composition in apoE/LDLR-DKO Mice [3]

| Plaque Component | Control Group | This compound Treated Group | Change |

| Macrophage Content | Not quantified | Decreased | Qualitative Decrease |

| Collagen Content | Not quantified | Increased | Qualitative Increase |

| Smooth Muscle Cell Content | Not quantified | Increased | Qualitative Increase |

Note: The changes in plaque composition were reported qualitatively in the study.

Exacerbation of Atherosclerosis in LDLR-/- Mice on a High-Fat, High-Carbohydrate Diet

In contrast to the findings in apoE/LDLR-DKO mice, a separate study reported that this compound exacerbated hyperlipidemia and atherosclerosis in LDLR-deficient (LDLR-/-) mice fed a high-fat, high-carbohydrate (HFHC) diet.[2][8][9]

Table 3: Effect of this compound on Atherosclerosis in LDLR-/- Mice on an HFHC Diet [8][9][10]

| Measurement | Control Group (HFHC Diet) | This compound Treated Group (HFHC Diet + this compound) | Percentage Increase |

| En Face Aortic Lesion Area | Visually smaller | Visually larger | Quantitative data not provided |

| Aortic Root Lesion Area | Visually smaller | Visually larger | Quantitative data not provided |

This study also reported that this compound treatment led to dyslipidemia and hepatomegaly, suggesting that the metabolic context and the specific genetic background of the mouse model can significantly influence the outcome of FLAP inhibition.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of atherosclerosis research. Below are methodologies for key experiments cited in studies involving this compound.

Animal Model and this compound Administration

Experimental Workflow for In Vivo this compound Studies

Caption: General experimental workflow for in vivo studies of this compound in mouse models of atherosclerosis.

Protocol for this compound Administration (Dietary Admixture): [4][11]

-

Mouse Model: Female apoE/LDLR-DKO mice, 8 weeks of age.

-

Diet: Western diet.

-

This compound Preparation: Mix this compound with the powdered Western diet to achieve a final concentration that delivers a dose of 4 µg per 100 mg of body weight per day.

-

Administration: Provide the this compound-containing diet or the control Western diet ad libitum for the duration of the study (e.g., until 6 months of age).

-

Monitoring: Monitor food intake and body weight regularly.

Quantification of Atherosclerosis

1. En Face Analysis of the Aorta: [12][13]

-

Perfusion and Dissection: Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Cleaning: Remove the adventitial fat and connective tissue from the aorta under a dissecting microscope.

-

Opening and Pinning: Cut the aorta open longitudinally along the lesser curvature. Pin the aorta flat, with the intimal surface facing up, on a black wax surface.

-

Staining: Stain the aorta with a lipid-soluble dye such as Oil Red O or Sudan IV to visualize atherosclerotic lesions.

-

Imaging and Quantification: Capture a high-resolution image of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion-covered area. Express the results as the percentage of the total aortic surface area covered by lesions.

2. Aortic Root Cross-Section Analysis: [14][15][16]

-

Tissue Preparation: After perfusion and fixation, dissect the heart and the upper part of the aorta. Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Cryosectioning: Cut serial cross-sections (e.g., 5-10 µm thick) of the aortic root, starting from the appearance of the aortic valve leaflets.

-

Staining: Stain the sections with Oil Red O for lipid accumulation and counterstain with hematoxylin to visualize cell nuclei.

-

Imaging and Quantification: Acquire images of the stained sections at regular intervals through the aortic root. Use image analysis software to measure the lesion area within the aortic sinus at each level. The average lesion area across multiple sections is reported.

Analysis of Plaque Composition

1. Immunohistochemistry for Macrophages: [3][17][18]

-

Section Preparation: Use cryosections of the aortic root as described above.

-

Antibody Staining:

-

Block non-specific antibody binding.

-

Incubate with a primary antibody specific for a macrophage marker (e.g., CD68 or MOMA-2).

-

Incubate with a labeled secondary antibody.

-

Use a detection system (e.g., horseradish peroxidase with a chromogen) to visualize the stained cells.

-

-

Quantification: Quantify the macrophage-positive area as a percentage of the total lesion area.

2. Staining for Collagen: [19]

-

Staining Method: Use Picrosirius Red or Masson's trichrome stain on aortic root sections.

-

Visualization: View Picrosirius Red-stained sections under polarized light to enhance the birefringence of collagen fibers.

-

Quantification: Measure the stained area as a percentage of the total lesion area using image analysis software.

3. Immunohistochemistry for Smooth Muscle Cells (SMCs): [3][7][20]

-

Antibody Staining: Follow a similar immunohistochemistry protocol as for macrophages, using a primary antibody against a specific SMC marker, such as α-smooth muscle actin (α-SMA).

-

Quantification: Quantify the α-SMA-positive area as a percentage of the total lesion area.

Discussion and Future Directions

The conflicting results from in vivo studies of this compound in different mouse models of atherosclerosis highlight the complexity of the disease and the importance of the experimental context. The atheroprotective effects observed in apoE/LDLR-DKO mice suggest that inhibition of the 5-LO pathway can be beneficial.[3][4] However, the exacerbation of atherosclerosis in LDLR-/- mice on an HFHC diet indicates that this compound may have off-target effects or that the role of leukotrienes is highly dependent on the metabolic state of the animal.[8][9] It has been shown that this compound can also inhibit cyclooxygenase-1 (COX-1), which could contribute to its complex in vivo effects.[21][22]

Future research should aim to:

-

Clarify the reasons for the discrepant findings, potentially by using more specific FLAP inhibitors or by investigating the effects of this compound in a wider range of animal models and dietary conditions.

-

Further investigate the off-target effects of this compound to better interpret experimental results.

-

Explore the therapeutic potential of targeting specific leukotriene receptors rather than the entire pathway.

Conclusion

This compound has been an invaluable tool for dissecting the role of the 5-lipoxygenase pathway in atherosclerosis. While its direct therapeutic application may be complex due to potential off-target effects and context-dependent outcomes, the research conducted with this inhibitor has significantly advanced our understanding of the inflammatory mechanisms driving atherosclerosis. The experimental protocols and findings summarized in this guide provide a foundation for future investigations into the role of leukotrienes in cardiovascular disease and the development of novel anti-inflammatory therapies.

References

- 1. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]

- 2. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of five lipoxygenase activating protein (FLAP) by this compound decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. e-century.us [e-century.us]

- 7. scivisionpub.com [scivisionpub.com]

- 8. Quantification of Atherosclerosis in Mice [jove.com]

- 9. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atherosclerosis - En Face Aorta and Analysis (Quantification) [protocols.io]

- 13. diacomp.org [diacomp.org]

- 14. Quantification of atherosclerosis at the aortic sinus [protocols.io]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. This compound, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MK-886: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MK-886, a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel and more effective anti-inflammatory and potential anti-cancer therapeutics. This document delves into the core structural features of this compound, its mechanism of action, quantitative activity data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound, also known as L-663,536, is a pioneering compound in the class of indole-based inhibitors of FLAP.[1] FLAP is an integral nuclear membrane protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, atherosclerosis, and cancer.[2][3]

The primary mechanism of action of this compound involves binding to FLAP, thereby preventing the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane.[4][5] This translocation is a critical activation step for 5-LOX, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes.[4][5] By inhibiting this process, this compound effectively blocks the entire leukotriene biosynthesis pathway.[4] Beyond its well-established role as a FLAP inhibitor, studies have indicated that this compound may also exert effects through other pathways, including the modulation of peroxisome proliferator-activated receptor alpha (PPARα) and cyclooxygenase-1 (COX-1).[6][7]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The chemical scaffold of this compound, a substituted indole derivative, has been the subject of extensive SAR studies to elucidate the key structural motifs responsible for its potent FLAP inhibitory activity. These studies have revealed several critical features:

-